MFCD02051798
Description
Compounds with MDL identifiers are typically cataloged for research and industrial applications, often involving coordination chemistry, catalysis, or material science . For instance, structurally analogous compounds in the evidence (e.g., CAS 1533-03-5 and CAS 1761-61-1) are characterized by trifluoromethyl or aromatic substituents, suggesting MFCD02051798 may belong to a class of organofluorine or heterocyclic compounds .
Properties
IUPAC Name |
2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-6-3-4-8(17-6)5-9-10(14)13(12(18)19-9)7(2)11(15)16/h3-5,7H,1-2H3,(H,15,16)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZVWSRSJLGWJK-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02051798 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.
Optimized Reaction Conditions: The reaction conditions are optimized for large-scale production, often involving high-throughput screening to identify the best conditions.
Efficient Purification: Industrial purification methods such as large-scale chromatography or distillation are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD02051798 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Organic solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxidized derivatives with increased oxygen content.
Reduction: Results in reduced compounds with lower oxidation states.
Substitution: Yields substituted derivatives with new functional groups.
Scientific Research Applications
MFCD02051798 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02051798 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: Inhibits the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally and functionally similar compounds from the evidence, which share motifs such as trifluoromethyl groups, ketone functionalities, or aromatic systems. These analogs are selected due to their relevance in catalysis, material science, or pharmacological research.
Table 1: Key Properties of MFCD02051798 and Analogs
*Similarity scores (0.00–1.00) are derived from structural and functional overlap using cheminformatics tools .
Structural Comparisons
- Trifluoromethyl-Containing Compounds : CAS 1533-03-5 (MFCD00039227) shares a high similarity score (1.00) due to its trifluoromethyl groups and ketone functionality. Such compounds are pivotal in designing ligands for transition-metal catalysis, as fluorinated groups enhance electron-withdrawing effects and thermal stability .
- Aromatic Heterocycles : CAS 1761-61-1 (MFCD00003330) contains a benzimidazole core, which is structurally distinct but functionally analogous in forming coordination complexes. Its nitro group facilitates redox-active behavior in catalytic cycles .
Physicochemical Properties
| Property | This compound | CAS 1533-03-5 | CAS 102562-86-7 |
|---|---|---|---|
| Log S (ESOL) | Not available | -2.47 | -1.98 |
| Bioavailability Score | — | 0.55 | 0.87 |
| TPSA (Ų) | — | 26.3 | 56.8 |
CAS 102562-86-7 exhibits superior solubility (13600 mg/mL) compared to fluorinated analogs, highlighting a trade-off between hydrophobicity and bioactivity .
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